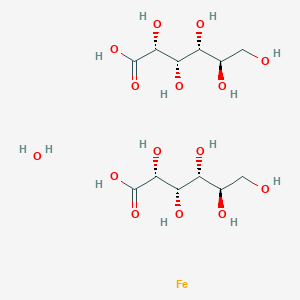

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate

Vue d'ensemble

Description

Iron is an essential element for life, and its importance has long been recognized in many cultures. Iron is a component of hemoglobin, which is the primary oxygen-carrying molecule in the blood, and is essential for the production of energy in the body. Iron is also an important component of many enzymes, hormones, and proteins. Iron is also an important component of (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate (PHH), which is a naturally occurring molecule found in plants, animals, and microorganisms. PHH is a component of the cell walls of many microorganisms, and is involved in a variety of biochemical and physiological processes.

Applications De Recherche Scientifique

Catalysis and Synthetic Chemistry

Iron compounds, including iron(III) complexes, have been utilized as catalysts in various chemical reactions. For instance, iron(III) 2-ethylhexanoate has shown effectiveness as a novel, mild Lewis acid catalyst for stereoselective Diels–Alder reactions, producing cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with high diastereoisomeric excesses (D. Gorman & I. Tomlinson, 1998). Additionally, iron complexes have been employed for hydroxylation of hydrocarbons, converting alcohols to aldehyde/ketone, and oxidizing amines, anilines, phenolics, and thiols, showcasing their versatility in organic synthesis and environmental remediation (V. Sharma, Long Chen, & R. Zbořil, 2016).

Environmental Applications

Iron compounds play a significant role in environmental applications, such as the treatment of wastewater and the remediation of polluted sites. High-valent iron compounds, like ferrates, are utilized in advanced oxidation processes for the efficient generation of reactive species like hydroxyl radicals, even at room temperature and under atmospheric pressure. These processes are highly efficient in transforming pharmaceuticals and micropollutants in water, highlighting the potential of iron compounds in environmental protection and remediation efforts (M. Pereira, L. Oliveira, & E. Murad, 2012).

Material Science

In material science, iron complexes are utilized in the synthesis of magnetic nanoparticles and other nanomaterials. For example, high-temperature solution-phase reactions of iron(III) acetylacetonate with certain diols and surfactants lead to the formation of monodisperse magnetite (Fe3O4) nanoparticles, which have applications in magnetic nanodevices and biomagnetic applications due to their unique magnetic properties (Shouheng Sun et al., 2004).

Advanced Materials and Chemistry

Iron(III)-quinato complexes have been studied for their structural, spectroscopic, and magnetic properties, revealing insights into the chemical reactivity of iron towards α-hydroxycarboxylic acids and the assembly of multinuclear iron-hydroxycarboxylato clusters. These studies contribute to understanding the role of iron in biological systems and the development of advanced abiotic materials (M. Menelaou et al., 2013).

Propriétés

IUPAC Name |

iron;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/t2*2-,3-,4+,5-;;/m11../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBWMQJLOGMNBR-XRDLMGPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O.C(C(C(C(C(C(=O)O)O)O)O)O)O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.O.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26FeO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583739 | |

| Record name | D-Gluconic acid--iron--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 22836455 | |

CAS RN |

699014-53-4 | |

| Record name | D-Gluconic acid--iron--water (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(II) gluconate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxododecyl)amino]ethyl]-, monosodium salt](/img/structure/B1602923.png)

![1-Piperidinecarboxylic acid, 3-[7-[2-(cyclopropylmethoxy)-6-[(4-methoxyphenyl)methoxy]phenyl]-1,4-dihydro-2-oxo-2H-pyrido[2,3-d][1,3]oxazin-5-yl]-, 1,1-dimethylethyl ester](/img/structure/B1602937.png)